molecular formula C17H17N3O2S B298925 5-[(1-ethyl-1H-indol-3-yl)methylidene]-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

5-[(1-ethyl-1H-indol-3-yl)methylidene]-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

カタログ番号 B298925
分子量: 327.4 g/mol
InChIキー: FWHCYZFGEPQBOF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-[(1-ethyl-1H-indol-3-yl)methylidene]-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is also known as EIDD-2801 and has been found to be effective against a range of viral infections, including influenza and coronaviruses.

作用機序

EIDD-2801 works by targeting the viral RNA polymerase, which is responsible for replicating the virus. The compound acts as a nucleoside analog, meaning it mimics the structure of the building blocks of RNA. When the virus attempts to replicate, it incorporates EIDD-2801 into its RNA, which disrupts the replication process and prevents the virus from spreading.
Biochemical and Physiological Effects:
EIDD-2801 has been found to have minimal toxicity in animal studies and is well-tolerated at therapeutic doses. The compound has been shown to have a broad spectrum of antiviral activity and has the potential to be effective against a range of viral infections.

実験室実験の利点と制限

One advantage of EIDD-2801 is its broad spectrum of antiviral activity, which makes it a promising candidate for the development of new antiviral therapies. However, one limitation of the compound is its relatively short half-life, which may limit its effectiveness in some applications.

将来の方向性

There are several potential future directions for research on EIDD-2801. One area of focus could be the development of new formulations of the compound that increase its stability and half-life. Another area of research could be the identification of new viral targets for EIDD-2801, which could expand its range of antiviral activity. Additionally, further studies are needed to evaluate the safety and efficacy of EIDD-2801 in humans.

合成法

The synthesis of EIDD-2801 involves the reaction of 1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide with 1H-indole-3-carboxaldehyde and 2-thioxo-4,6-dihydropyrimidine-5,7-dione. The resulting compound is then purified to obtain EIDD-2801.

科学的研究の応用

EIDD-2801 has been found to be effective against a range of viral infections, including influenza and coronaviruses. In a recent study, EIDD-2801 was shown to be effective against SARS-CoV-2, the virus responsible for COVID-19. The compound was found to inhibit viral replication and reduce the severity of lung disease in infected animals.

特性

製品名

5-[(1-ethyl-1H-indol-3-yl)methylidene]-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

分子式

C17H17N3O2S

分子量

327.4 g/mol

IUPAC名

5-[(1-ethylindol-3-yl)methylidene]-1,3-dimethyl-2-sulfanylidene-1,3-diazinane-4,6-dione

InChI

InChI=1S/C17H17N3O2S/c1-4-20-10-11(12-7-5-6-8-14(12)20)9-13-15(21)18(2)17(23)19(3)16(13)22/h5-10H,4H2,1-3H3

InChIキー

FWHCYZFGEPQBOF-UHFFFAOYSA-N

SMILES

CCN1C=C(C2=CC=CC=C21)C=C3C(=O)N(C(=S)N(C3=O)C)C

正規SMILES

CCN1C=C(C2=CC=CC=C21)C=C3C(=O)N(C(=S)N(C3=O)C)C

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。